2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of 1,2,4-triazole derivatives .
- Its chemical formula is C₂₃H₂₀ClN₅O₃S .
- The compound features a triazole ring , a chlorophenyl group , a methoxyphenyl group , and an acetohydrazide moiety .
- The 1E in the name indicates the E-isomer of the double bond.
- It’s a fascinating molecule with potential applications in various fields.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are scarce in the literature, we can envision its synthesis through .
Reaction Conditions: These would involve combining appropriate starting materials under controlled conditions, likely using a or a .
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes , where functional groups are replaced.
Common Reagents: Reagents like , , and could be involved.
Major Products: These reactions may yield derivatives with modified phenyl or triazole substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Could serve as a lead compound for drug development, especially if it exhibits antimicrobial or anticancer properties.
Industry: Perhaps as a precursor for specialty chemicals.
Mechanism of Action
Targets: We’d need more research, but it could interact with enzymes, receptors, or cellular pathways.
Pathways: Investigating its effects on cell signaling, gene expression, or metabolic processes is crucial.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H22ClN5O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-16(21-5-3-4-6-22(21)32)27-28-23(33)15-35-25-30-29-24(17-7-13-20(34-2)14-8-17)31(25)19-11-9-18(26)10-12-19/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+ |
InChI Key |
WOMRYPIISFXZGW-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=CC=C4O |
Origin of Product |
United States |
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